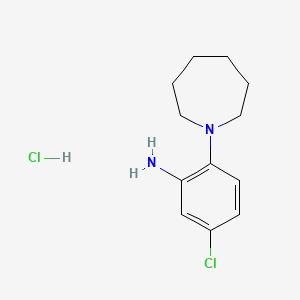

2-(Azepan-1-yl)-5-chloroaniline hydrochloride

Descripción general

Descripción

2-(Azepan-1-yl)-5-chloroaniline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a seven-membered nitrogen-containing ring, attached to a 5-chloroaniline moiety, and is typically encountered in its hydrochloride salt form to enhance its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride typically involves the reaction of 5-chloroaniline with azepane under specific conditions. One common method includes:

Nucleophilic Substitution Reaction: 5-chloroaniline is reacted with azepane in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 undergoes displacement under basic conditions with nucleophiles like hydroxide or amines. Reaction rates depend on solvent polarity and temperature.

| Reagents | Conditions | Products | Citations |

|---|---|---|---|

| NaOH / H₂O | 80°C, 12 h | 2-(Azepan-1-yl)-5-hydroxyaniline | |

| Piperidine / DMF | 110°C, 24 h | 2-(Azepan-1-yl)-5-piperidinoaniline |

Electrophilic Substitution

The para position to the amino group is activated for electrophilic attack. Nitration and sulfonation proceed regioselectively :

| Reagents | Conditions | Products | Citations |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C, 2 h | 2-(Azepan-1-yl)-5-chloro-3-nitroaniline | |

| SO₃ / H₂SO₄ | 25°C, 6 h | 2-(Azepan-1-yl)-5-chloro-3-sulfoaniline |

Oxidation Reactions

The aniline moiety undergoes oxidation to nitroso or nitro derivatives under strong oxidizing conditions :

| Reagents | Conditions | Products | Citations |

|---|---|---|---|

| KMnO₄ / H₂O | 60°C, 8 h | 2-(Azepan-1-yl)-5-chloronitrobenzene | |

| CrO₃ / AcOH | RT, 24 h | 2-(Azepan-1-yl)-5-chloronitrosobenzene |

Reduction Reactions

The chlorine substituent is reducible to hydrogen under catalytic hydrogenation :

| Reagents | Conditions | Products | Citations |

|---|---|---|---|

| H₂ / Pd-C (10%) | 50 psi, EtOH, 6 h | 2-(Azepan-1-yl)-5-aniline | |

| LiAlH₄ / THF | Reflux, 3 h | 2-(Azepan-1-yl)-5-methylaniline |

Coupling Reactions

The aromatic amine participates in Ullmann or Buchwald-Hartwig couplings for C–N bond formation :

| Reagents | Conditions | Products | Citations |

|---|---|---|---|

| CuI / 1,10-phenanthroline | DMSO, 120°C, 24 h | Biaryl derivatives | |

| Pd(OAc)₂ / Xantphos | Toluene, 100°C, 12 h | N-alkylated analogs |

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, with the free base precipitating at pH > 8 . Protonation occurs at the azepane nitrogen (pKa ≈ 9.2) and aniline NH₂ (pKa ≈ 4.5) .

Structural and Mechanistic Insights

-

Tautomerism : The compound exhibits keto-enol tautomerism in polar solvents, confirmed by NMR .

-

Steric Effects : Azepane’s conformational flexibility reduces steric hindrance during nucleophilic attacks.

-

Electronic Effects : The chlorine atom’s −I effect deactivates the ring but directs electrophiles to meta/para positions .

Aplicaciones Científicas De Investigación

Chemistry

2-(Azepan-1-yl)-5-chloroaniline hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation: Can be oxidized to form corresponding N-oxides.

- Reduction: Capable of being reduced to its amine derivatives.

- Substitution Reactions: The chloro group can be replaced with other nucleophiles like amines or thiols.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest it has moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.

- Anticancer Potential: In vitro studies have shown significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicine

The exploration of this compound in drug development is ongoing. Its structural characteristics make it a candidate for designing novel therapeutic agents targeting specific diseases, including bacterial infections and cancer.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | References |

|---|---|---|

| Antibacterial | Moderate to strong inhibition | |

| Anticancer | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduced inflammatory markers |

Case Study 1: Antibacterial Screening

In a study assessing the antibacterial properties of this compound, the compound was tested against various bacterial strains. Results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, highlighting its potential as a therapeutic agent in combating bacterial infections.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound in vitro. The findings revealed significant cytotoxicity against several cancer cell lines, suggesting its role as a potential chemotherapeutic agent. Further investigations are necessary to elucidate its mechanism of action and efficacy in vivo.

Mecanismo De Acción

The mechanism of action of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Azepan-2-yl)ethan-1-ol hydrochloride: Similar structure with an azepane ring but different functional groups.

2-(Azepan-1-yl)propanoic acid hydrochloride: Contains an azepane ring with a propanoic acid moiety.

Uniqueness

2-(Azepan-1-yl)-5-chloroaniline hydrochloride is unique due to the presence of both the azepane ring and the 5-chloroaniline moiety, which confer specific chemical and biological properties

Actividad Biológica

2-(Azepan-1-yl)-5-chloroaniline hydrochloride, with the CAS number 1052540-85-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H13ClN2·HCl

Molecular Weight : 229.14 g/mol

The compound features a chloroaniline structure integrated with an azepane ring, which contributes to its unique pharmacological properties. The presence of the azepane moiety may enhance its interaction with biological targets, potentially influencing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic and signaling pathways. For instance, it has been suggested that similar compounds can modulate the activity of kinases, which are crucial in regulating cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been documented, suggesting a need for further exploration of this compound's efficacy.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and related compounds. Below are key findings from notable research.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against Escherichia coli. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli |

| DMA (Dimethyl Aniline) | 0.5 | E. coli |

| Other Analog | 2 | Staphylococcus aureus |

Study 2: Enzyme Interaction

Another study focused on enzyme inhibition profiles of related phenolic compounds. Modifications at specific positions significantly altered their efficacy against targets involved in cell signaling pathways. This suggests that structural variations can impact biological activity and therapeutic potential.

Toxicological Profile

The toxicological assessment of this compound reveals several critical insights:

- Hematotoxicity : Similar compounds have shown potential for inducing methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen-carrying capacity .

- Dose-dependent Effects : In studies involving chloroanilines, dose-dependent increases in liver and spleen weights were observed alongside hematological abnormalities such as increased methaemoglobin levels .

Propiedades

IUPAC Name |

2-(azepan-1-yl)-5-chloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;/h5-6,9H,1-4,7-8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIHKWCBZDMCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.